tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
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Overview
Description
tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Thionyl chloride for conversion to a chloride, followed by nucleophilic substitution
Major Products Formed
Oxidation: Formation of tert-Butyl 3-(carboxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
Reduction: Formation of tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-methanol
Substitution: Formation of various substituted azaspiro compounds depending on the nucleophile used
Scientific Research Applications
tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to modulation of cellular processes and biological responses.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- tert-Butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
Uniqueness
tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar spirocyclic compounds that may lack this functional group.
Properties
Molecular Formula |
C14H25NO3 |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-10-14(6-4-5-7-14)8-11(15)9-16/h11,16H,4-10H2,1-3H3 |
InChI Key |
NMPOGDKGTNJSBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCC2)CC1CO |
Origin of Product |
United States |
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